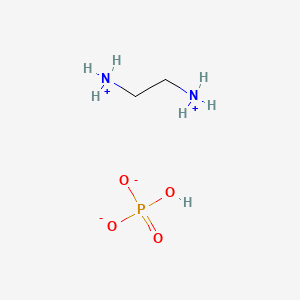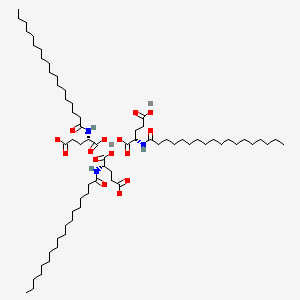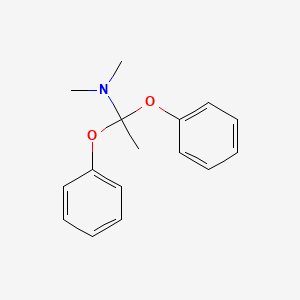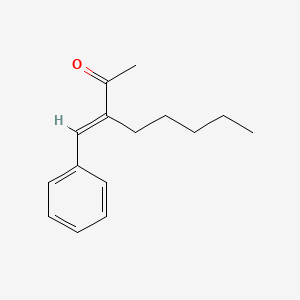
Cadmium diisobutyl dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium diisobutyl dimaleate is a chemical compound with the molecular formula C8H12CdO4 It is a cadmium salt of diisobutyl dimaleate, characterized by its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cadmium diisobutyl dimaleate can be synthesized through a reaction between cadmium oxide (CdO) and diisobutyl maleate under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where cadmium oxide and diisobutyl maleate are combined. The process involves precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium diisobutyl dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and other reduced species.
Substitution: The maleate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other oxidized species.
Reduction: Cadmium metal (Cd) and reduced organic compounds.
Substitution: New cadmium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cadmium diisobutyl dimaleate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: The compound is studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialized coatings, pigments, and other industrial materials.
Wirkmechanismus
The mechanism by which cadmium diisobutyl dimaleate exerts its effects involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inflammation, and other cellular responses. The compound’s molecular targets include metalloproteins and other metal-binding biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium acetate: Another cadmium salt with different ligands.
Cadmium chloride: A commonly used cadmium compound with distinct properties.
Cadmium sulfate: Used in various industrial applications.
Uniqueness
Cadmium diisobutyl dimaleate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its applications in specialized fields such as medical imaging and industrial coatings highlight its versatility compared to other cadmium compounds.
Eigenschaften
CAS-Nummer |
97259-82-0 |
|---|---|
Molekularformel |
C16H22CdO8 |
Molekulargewicht |
454.75 g/mol |
IUPAC-Name |
cadmium(2+);(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoate;(E)-4-(2-methylpropoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C8H12O4.Cd/c2*1-6(2)5-12-8(11)4-3-7(9)10;/h2*3-4,6H,5H2,1-2H3,(H,9,10);/q;;+2/p-2/b4-3+;4-3-; |
InChI-Schlüssel |
DWEVQUURSGETLQ-OHSCNOFNSA-L |
Isomerische SMILES |
CC(C)COC(=O)/C=C/C(=O)[O-].CC(C)COC(=O)/C=C\C(=O)[O-].[Cd+2] |
Kanonische SMILES |
CC(C)COC(=O)C=CC(=O)[O-].CC(C)COC(=O)C=CC(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















